Palmitoyl Thio-PC

Vue d'ensemble

Description

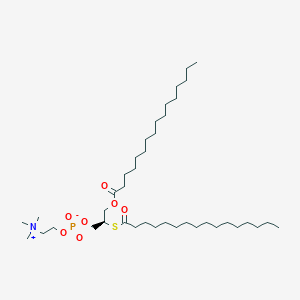

Le palmitoyl thio-phosphatidylcholine est un analogue thioester des glycérophospholipides. Il s'agit d'un substrat chromogène pour la phospholipase A2, contenant un thioester de palmitoyle en position sn-2 de la chaîne glycérol. Ce composé est utilisé dans diverses analyses biochimiques pour mesurer l'activité de la phospholipase .

Applications De Recherche Scientifique

Le palmitoyl thio-phosphatidylcholine est largement utilisé dans la recherche scientifique pour les applications suivantes :

Biochimie : Mesure de l'activité de la phospholipase A2 dans divers échantillons biologiques.

Médecine : Recherche sur le rôle des phospholipases dans les maladies inflammatoires et autres affections médicales.

Industrie : Développement d'analyses biochimiques pour la découverte de médicaments et autres applications industrielles.

Mécanisme d'action

Le mécanisme d'action du palmitoyl thio-phosphatidylcholine implique son hydrolyse par la phospholipase A2. L'enzyme clive la liaison thioester en position sn-2, libérant un thiol libre. Ce thiol libre peut ensuite réagir avec le réactif d'Ellman pour produire un produit jaune, qui peut être mesuré spectrophotométriquement .

Mécanisme D'action

Target of Action

Palmitoyl Thio-PC, also known as 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, primarily targets phospholipase A2 (PLA2) . PLA2 is an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids . These molecules are precursors for the synthesis of a variety of bioactive lipids, which play crucial roles in cellular signaling.

Mode of Action

This compound acts as a chromogenic substrate for PLA2 . It contains a palmitoyl thioester at the sn-2 position of the glycerol backbone . When PLA2 hydrolyzes the thioester bond, it yields a free thiol . This free thiol reacts readily with DTNB (Ellman’s reagent), producing a bright yellow product with an absorbance maximum at 412 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PLA2 pathway . By acting as a substrate for PLA2, it participates in the production of arachidonic acid and lysophospholipids . These molecules are involved in various downstream effects, including the synthesis of bioactive lipids and cellular signaling.

Result of Action

The hydrolysis of this compound by PLA2 leads to the production of a free thiol . This free thiol reacts with DTNB (Ellman’s reagent) to produce a bright yellow product . This reaction is used to measure the activity of PLA2, including bee venom sPLA2, in a phospholipid:Triton X-100 mixed micelle system .

Analyse Biochimique

Biochemical Properties

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine plays a significant role in biochemical reactions, primarily serving as a substrate for PLA2 enzymes. The hydrolysis of the thioester bond by PLA2 releases a free thiol group, which can be detected using Ellman’s reagent, producing a yellow color with an absorbance maximum at 412 nm . This property makes it a valuable tool for measuring PLA2 activity in various experimental setups. Additionally, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine interacts with other biomolecules, including proteins and lipids, influencing membrane dynamics and signaling pathways.

Cellular Effects

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine affects various cellular processes. It influences cell signaling pathways by modulating the activity of PLA2, which in turn regulates the production of bioactive lipids such as arachidonic acid and lysophosphatidylcholine . These lipids play crucial roles in inflammation, cell proliferation, and apoptosis. The compound also impacts gene expression and cellular metabolism by altering the lipid composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.

Molecular Mechanism

The molecular mechanism of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine involves its interaction with PLA2 enzymes. Upon binding to PLA2, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol group and a lysophosphatidylcholine molecule . This reaction not only serves as a basis for PLA2 activity assays but also contributes to the generation of signaling molecules that regulate various cellular functions. The compound may also interact with other enzymes and proteins, modulating their activity through direct binding or by altering the lipid environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine can change over time. The compound is relatively stable when stored at -20°C, but its activity may decrease upon prolonged exposure to higher temperatures or light . In vitro studies have shown that the hydrolysis of the thioester bond by PLA2 occurs rapidly, leading to immediate changes in cellular function. Long-term effects include alterations in membrane composition and sustained changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine vary with different dosages in animal models. At low doses, the compound can effectively modulate PLA2 activity and influence lipid signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Threshold effects have been observed, where a certain concentration is required to elicit measurable biochemical and cellular responses.

Metabolic Pathways

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as PLA2, leading to the production of lysophosphatidylcholine and free fatty acids . These metabolites can further participate in various metabolic processes, including energy production and the synthesis of other bioactive lipids. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is transported and distributed through interactions with lipid transporters and binding proteins. Its localization within cellular membranes allows it to modulate membrane properties and interact with membrane-bound enzymes and receptors . The compound’s distribution can affect its bioavailability and the extent of its biochemical and cellular effects.

Subcellular Localization

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is primarily localized in cellular membranes, where it exerts its effects on membrane dynamics and enzyme activity . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in localized signaling events.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le palmitoyl thio-phosphatidylcholine peut être synthétisé par un processus de synthèse chirale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que l'éthanol et la solution saline tamponnée au phosphate à un pH de 7,2 .

Méthodes de production industrielle

La production industrielle de palmitoyl thio-phosphatidylcholine implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes requises pour les analyses biochimiques .

Analyse Des Réactions Chimiques

Types de réactions

Le palmitoyl thio-phosphatidylcholine subit principalement des réactions d'hydrolyse. L'hydrolyse de la liaison thioester par la phospholipase A2 produit un thiol libre, qui peut réagir avec le réactif d'Ellman (acide 5,5'-dithiobis-(2-nitrobenzoïque)) pour produire un produit jaune vif .

Réactifs et conditions courantes

Réactifs : Phospholipase A2, réactif d'Ellman

Conditions : Systèmes tampons aqueux, généralement à pH neutre

Principaux produits

Le principal produit formé par l'hydrolyse du palmitoyl thio-phosphatidylcholine est un thiol libre, qui réagit avec le réactif d'Ellman pour former un produit jaune avec un maximum d'absorption à 412 nm .

Comparaison Avec Des Composés Similaires

Composés similaires

Thioétheramide-phosphatidylcholine : Un autre analogue thioester des glycérophospholipides utilisé comme substrat pour les analyses de phospholipase.

Analogues dithiolester de la phosphatidylcholine : Utilisés pour des analyses biochimiques similaires impliquant l'activité de la phospholipase.

Unicité

Le palmitoyl thio-phosphatidylcholine est unique en raison de sa structure spécifique, qui lui permet d'être un substrat chromogène pour la phospholipase A2. La présence du thioester de palmitoyle en position sn-2 le rend très adapté pour mesurer l'activité enzymatique dans diverses analyses biochimiques .

Propriétés

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCGLSWHABGOT-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921231 | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113881-60-0 | |

| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine?

A: While the provided abstract [] does not contain specific details about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, it highlights its role as a "highly specific chromogenic substrate of phospholipase A2." [] This suggests that the compound likely possesses structural features mimicking natural phospholipase A2 substrates, but with a modification allowing for colorimetric detection of enzymatic activity. The "thio" prefix in its name indicates a sulfur atom replacing an oxygen atom, potentially in the ester linkage at the sn-2 position of the glycerol backbone. This substitution could be responsible for the chromogenic properties of the molecule upon interaction with phospholipase A2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

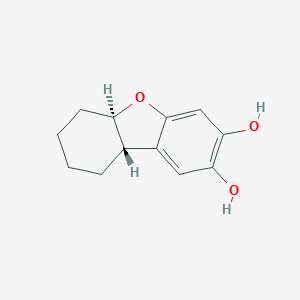

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

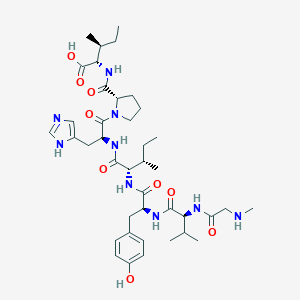

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

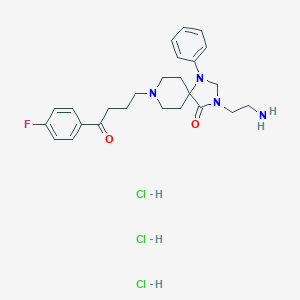

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)